molecular formula C29H34N2O5 B12761392 alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate CAS No. 133994-53-3

alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate

Cat. No.: B12761392
CAS No.: 133994-53-3
M. Wt: 490.6 g/mol
InChI Key: LZIXELIVWOWCDN-WSZABJOTSA-N
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Description

Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzoate ester, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate typically involves multiple steps, including the formation of the indole core, the introduction of the benzoate ester, and the attachment of the tert-butylamino group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-1H-indole-4-methanol benzoate is unique due to its combination of an indole core, benzoate ester, and tert-butylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

133994-53-3

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

benzoic acid;(2R)-1-(tert-butylamino)-3-[2-[(S)-hydroxy(1H-indol-4-yl)methyl]phenoxy]propan-2-ol

InChI

InChI=1S/C22H28N2O3.C7H6O2/c1-22(2,3)24-13-15(25)14-27-20-10-5-4-7-18(20)21(26)17-8-6-9-19-16(17)11-12-23-19;8-7(9)6-4-2-1-3-5-6/h4-12,15,21,23-26H,13-14H2,1-3H3;1-5H,(H,8,9)/t15-,21+;/m1./s1

InChI Key

LZIXELIVWOWCDN-WSZABJOTSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1[C@H](C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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